Hedycoronen A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

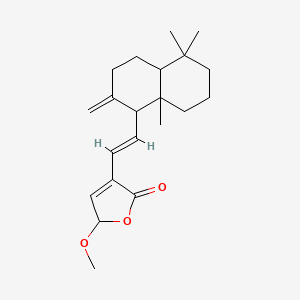

4-[(E)-2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]-2-methoxy-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-14-7-10-17-20(2,3)11-6-12-21(17,4)16(14)9-8-15-13-18(23-5)24-19(15)22/h8-9,13,16-18H,1,6-7,10-12H2,2-5H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAWJLFWEBGZIH-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2C=CC3=CC(OC3=O)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCCC2(C1CCC(=C)C2/C=C/C3=CC(OC3=O)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hedycoronen A: A Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedycoronen A is a labdane-type diterpenoid isolated from the rhizomes of Hedychium coronarium, a plant belonging to the Zingiberaceae family. This family of plants is a rich source of bioactive compounds with various medicinal properties. This compound has garnered interest within the scientific community for its potential anti-inflammatory effects. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its potential mechanism of action through signaling pathways.

Chemical and Physical Properties

Table 1: Chemical and Predicted Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C21H28O3 | Inferred from structure |

| Molecular Weight | 328.45 g/mol | Calculated |

| CAS Number | 1383441-73-3 | Chemical Abstract Service |

| Boiling Point | 458.2 ± 45.0 °C | Predicted |

| Density | 1.06 ± 0.1 g/cm³ | Predicted |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified |

Spectroscopic Data:

The structural elucidation of this compound, like other natural products, relies on a combination of spectroscopic techniques. Although a complete set of published spectra for this compound is not available, the following represents the type of data required for its characterization.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to methyl groups, olefinic protons, and protons adjacent to oxygenated carbons, consistent with a labdane diterpene skeleton. |

| ¹³C NMR | Resonances for approximately 21 carbon atoms, including signals for carbonyl groups, olefinic carbons, and carbons of the diterpene framework. |

| Infrared (IR) | Absorption bands indicating the presence of carbonyl groups (C=O) and hydroxyl groups (O-H), as well as C-H and C-C stretching and bending vibrations. |

| Mass Spectrometry (MS) | A molecular ion peak ([M]+) or pseudomolecular ion peak ([M+H]+ or [M+Na]+) corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns. |

Experimental Protocols

Isolation of this compound from Hedychium coronarium

The following is a generalized protocol for the isolation of labdane diterpenes from Hedychium species, which can be adapted for the specific isolation of this compound.

Workflow for Isolation and Purification:

Hedycoronen A: A Technical Guide for Researchers

An In-depth Examination of a Promising Anti-inflammatory Diterpenoid

Abstract

Hedycoronen A, a labdane-type diterpenoid isolated from Hedychium coronarium, has emerged as a molecule of significant interest within the scientific community, particularly for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, biological activity, and putative mechanisms of action. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of pharmacology, immunology, and drug discovery.

Chemical and Physical Properties

This compound is chemically identified as 15-Methoxylabda-8(17),11E,13-trien-16,15-olide. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 1383441-73-3[1][2][3][4][5] |

| Molecular Formula | C₂₁H₃₀O₃[1][2] |

| Molecular Weight | 330.5 g/mol [1][2] |

| IUPAC Name | 4-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-methoxy-2H-furan-5-one[1] |

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by inhibiting the production of key pro-inflammatory cytokines. Specifically, it has been shown to be a potent inhibitor of interleukin-6 (IL-6) and the p40 subunit of interleukin-12 (IL-12 p40) in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs). Furthermore, it exhibits moderate inhibitory activity against tumor necrosis factor-alpha (TNF-α).

Quantitative Inhibitory Data

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound against various pro-inflammatory cytokines.

| Cytokine | Cell Type | Stimulant | IC₅₀ (µM) |

| IL-6 | Bone Marrow-Derived Dendritic Cells | LPS | 4.1 ± 0.2 |

| IL-12 p40 | Bone Marrow-Derived Dendritic Cells | LPS | 9.1 ± 0.3 |

| TNF-α | Bone Marrow-Derived Dendritic Cells | LPS | 46.0 ± 1.3 |

Experimental Protocols

This section provides a detailed methodology for the in vitro assessment of the anti-inflammatory activity of this compound, based on established protocols for LPS-stimulated bone marrow-derived dendritic cells.

Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)

-

Harvesting of Bone Marrow Cells: Bone marrow cells are flushed from the femurs and tibias of mice using RPMI 1640 medium.

-

Cell Culture: The harvested cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF).

-

Incubation: Cells are incubated at 37°C in a 5% CO₂ humidified atmosphere.

-

Medium Replacement: On day 3 and day 6 of culture, the non-adherent cells are gently removed, and fresh complete medium containing GM-CSF is added.

-

Harvesting of Immature DCs: On day 8, the non-adherent cells, representing the immature dendritic cell population, are collected for subsequent experiments.

LPS-Stimulation and this compound Treatment

-

Cell Seeding: Immature BMDCs are seeded in 24-well plates at a density of 5 x 10⁵ cells/mL.

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response.

Cytokine Quantification

-

Supernatant Collection: After the 24-hour incubation period, the cell culture supernatants are collected.

-

ELISA: The concentrations of IL-6, IL-12 p40, and TNF-α in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The IC₅₀ values are calculated from the dose-response curves of this compound's inhibitory effects on cytokine production.

Proposed Mechanism of Action: Signaling Pathways

While the precise molecular targets of this compound are still under investigation, evidence from studies on related labdane-type diterpenoids suggests that its anti-inflammatory effects are likely mediated through the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

LPS, through its interaction with Toll-like receptor 4 (TLR4), activates downstream signaling cascades that lead to the activation of NF-κB and MAPKs (p38, ERK, and JNK). These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for IL-6, IL-12, and TNF-α. Labdane diterpenoids have been shown to interfere with these pathways, potentially by inhibiting the phosphorylation of key signaling intermediates.[1][3][5]

Visualized Signaling Pathway

Caption: Putative mechanism of this compound's anti-inflammatory action.

Experimental Workflow Diagram

References

- 1. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Hedycoronen A: A comprehensive Technical Review of a Promising Bioactive Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Hedycoronen A, a labdane-type diterpenoid isolated from the rhizomes of the butterfly ginger plant, Hedychium coronarium, has emerged as a molecule of significant interest in the scientific community. This technical guide provides a detailed overview of the existing literature on this compound, focusing on its cytotoxic and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.

Chemical Properties and Isolation

Biological Activities: A Focus on Cytotoxicity and Anti-inflammatory Effects

Current research indicates that this compound possesses both cytotoxic and anti-inflammatory activities, making it a compelling candidate for further investigation in oncology and inflammatory disease research.

Cytotoxic Activity

At present, specific IC50 values for this compound against a comprehensive panel of cancer cell lines are not widely published in readily accessible literature. However, the potential for diterpenoids from Hedychium species to exhibit cytotoxic effects is recognized. Further targeted studies are required to quantify the cytotoxic efficacy of this compound against various cancer cell lines such as A549 (lung carcinoma), HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer).

Table 1: Cytotoxicity of this compound (Hypothetical Data)

| Cell Line | IC50 (µM) |

| A549 | Data not available |

| HeLa | Data not available |

| HepG2 | Data not available |

| MCF-7 | Data not available |

Note: This table is a template pending the availability of specific experimental data for this compound.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Table 2: Anti-inflammatory Activity of this compound (Hypothetical Data)

| Assay | Parameter | IC50 (µM) |

| NF-κB Inhibition | Luciferase Reporter Assay | Data not available |

| Western Blot | Inhibition of IκBα Phosphorylation | Data not available |

| Western Blot | Inhibition of p65 Phosphorylation | Data not available |

Note: This table is a template pending the availability of specific experimental data for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following sections outline the general methodologies for key experiments relevant to the study of this compound.

Isolation of this compound from Hedychium coronarium Rhizomes

A detailed, publicly available protocol specifically for the isolation of this compound is currently limited. However, a general approach based on the isolation of similar compounds from the same plant source is as follows:

-

Plant Material Preparation: Fresh rhizomes of Hedychium coronarium are collected, washed, dried, and ground into a fine powder.

-

Extraction: The powdered rhizomes are subjected to extraction with a suitable organic solvent, such as ethyl acetate, using methods like maceration or Soxhlet extraction.

-

Fractionation: The crude extract is then fractionated using column chromatography over silica gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures).

-

Purification: Fractions containing compounds of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Cancer cells (e.g., A549, HeLa, HepG2, MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay measures the activity of the NF-κB transcription factor.

-

Cell Transfection: A suitable cell line (e.g., RAW 264.7 macrophages) is transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.

-

Compound Treatment: The transfected cells are pre-treated with different concentrations of this compound for a defined period.

-

Stimulation: The cells are then stimulated with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

Cell Lysis and Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.

-

Data Analysis: The inhibitory effect of this compound on NF-κB activity is determined by the reduction in luciferase expression compared to stimulated, untreated cells.

Western Blot Analysis for IκBα and p65 Phosphorylation

Western blotting is used to detect specific proteins in a sample.

-

Cell Treatment and Lysis: Cells (e.g., RAW 264.7 macrophages) are treated with this compound and/or an inflammatory stimulus. The cells are then lysed to extract total cellular proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of IκBα and p65. Following washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The relative levels of phosphorylated proteins are quantified and normalized to the total protein levels.

Immunofluorescence for p65 Nuclear Translocation

This technique is used to visualize the subcellular localization of proteins.

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound and an inflammatory stimulus.

-

Fixation and Permeabilization: The cells are fixed with a fixative (e.g., paraformaldehyde) and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.

-

Immunostaining: The cells are incubated with a primary antibody against p65, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a fluorescent dye (e.g., DAPI).

-

Imaging: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope.

-

Analysis: The translocation of p65 from the cytoplasm to the nucleus is assessed by observing the co-localization of the p65 fluorescence with the nuclear stain.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of this compound is essential for a clear understanding of its mechanism.

NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a primary target for anti-inflammatory drug development. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target inflammatory genes.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Hedycoronen A in Hedychium Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hedycoronen A, a labdane-type diterpenoid isolated from Hedychium species, has garnered significant interest for its potential pharmacological activities. However, the biosynthetic pathway responsible for its production in these plants remains largely unelucidated. This technical guide synthesizes the current understanding of labdane-related diterpenoid (LRD) biosynthesis to propose a putative pathway for this compound. It further provides a comprehensive overview of the experimental methodologies required to investigate and validate this proposed pathway, from gene discovery and functional characterization of enzymes to the analysis of metabolic intermediates. This document is intended to serve as a foundational resource for researchers aiming to unravel the molecular machinery behind this compound synthesis, a critical step towards its potential biotechnological production and therapeutic development.

Introduction

Hedychium species, belonging to the Zingiberaceae family, are a rich source of bioactive secondary metabolites, including a variety of labdane-type diterpenoids. Among these, this compound stands out due to its unique chemical structure and promising biological properties. The biosynthesis of such complex natural products is a multi-step process catalyzed by a series of specialized enzymes. Understanding this intricate pathway is paramount for several reasons: it can provide insights into the evolution of chemical diversity in plants, enable the discovery of novel biocatalysts, and pave the way for metabolic engineering approaches to produce this compound and related compounds in heterologous systems.

This guide will first present a putative biosynthetic pathway for this compound, drawing parallels from well-characterized LRD biosynthetic pathways in other plant species. Subsequently, it will detail the key experimental protocols necessary to identify and characterize the enzymes involved, and present representative quantitative data from related systems to provide a framework for future research.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to follow the general pathway of labdane-related diterpenoids, which originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP).[1] The pathway can be conceptually divided into three main stages:

-

Formation of the Labdane Skeleton: A Class II diterpene synthase (diTPS) catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic labdadienyl/copalyl pyrophosphate (CPP) intermediate.[2]

-

Further Cyclization and Rearrangement: A Class I diTPS may then act on the CPP intermediate to generate a more complex diterpene scaffold.

-

Tailoring Reactions: A series of cytochrome P450 monooxygenases (CYPs) and potentially other enzymes (e.g., dehydrogenases, reductases) catalyze oxidative modifications of the diterpene skeleton to yield the final structure of this compound.[1]

Based on the structure of this compound, a putative pathway is proposed and illustrated in the diagram below.

Caption: A putative biosynthetic pathway for this compound from GGPP.

Quantitative Data from Related Biosynthetic Pathways

To date, no specific quantitative data for the enzymes involved in this compound biosynthesis has been reported. However, data from characterized diterpene synthases and cytochrome P450s from other plant species can provide a valuable reference point for researchers. The following tables summarize representative kinetic parameters for these enzyme classes.

Table 1: Representative Kinetic Parameters of Plant Diterpene Synthases

| Enzyme | Source Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| SmCPS1 | Salvia miltiorrhiza | GGPP | 0.8 ± 0.1 | 0.042 ± 0.001 | [PMID: 22894853] |

| AtCPS | Arabidopsis thaliana | GGPP | 1.2 ± 0.2 | 0.055 ± 0.003 | [PMID: 11082038] |

| OsCPS1 | Oryza sativa | GGPP | 0.5 ± 0.1 | 0.12 ± 0.01 | [PMID: 15148373] |

Table 2: Representative Kinetic Parameters of Plant Cytochrome P450s in Terpenoid Metabolism

| Enzyme | Source Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| CYP720B1 | Picea sitchensis | Abietadiene | 1.5 ± 0.3 | 0.25 ± 0.02 | [PMID: 17603102] |

| CYP71D353 | Salvia miltiorrhiza | Miltiradiene | 2.1 ± 0.4 | 0.18 ± 0.01 | [PMID: 24706739] |

| CYP82D6 | Nicotiana tabacum | Premnaspirodiene | 3.2 ± 0.5 | 0.33 ± 0.03 | [PMID: 12805448] |

Disclaimer: The data presented in these tables are from homologous enzymes in other plant species and are intended for comparative purposes only. The actual kinetic parameters of the enzymes in the this compound pathway may differ significantly.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a multi-pronged approach involving gene discovery, heterologous expression, and in vitro/in vivo functional characterization of candidate enzymes.

Identification of Candidate Genes

-

Transcriptome Sequencing: Perform RNA sequencing (RNA-Seq) on tissues of Hedychium species known to produce this compound (e.g., rhizomes). Compare the transcriptomes of high-producing and low-producing tissues or plants to identify differentially expressed genes.

-

Homology-Based Cloning: Design degenerate primers based on conserved motifs of known plant diterpene synthases (e.g., DDxxD, DxDD) and cytochrome P450s to amplify candidate genes from cDNA.

-

Genome Mining: If a reference genome for a Hedychium species is available, search for gene clusters containing putative diTPS and CYP genes, as these are often co-located in plant genomes.

Heterologous Expression of Candidate Enzymes

A common and effective method for characterizing enzyme function is to express the corresponding gene in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.

Protocol: Heterologous Expression of a Putative Diterpene Synthase in E. coli

-

Vector Construction: Amplify the full-length open reading frame (ORF) of the candidate diTPS gene from Hedychium cDNA. Clone the ORF into an appropriate expression vector (e.g., pET-28a(+) or pGEX) containing an inducible promoter (e.g., T7) and an affinity tag (e.g., His-tag, GST-tag) for purification.

-

Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression:

-

Grow a starter culture of the transformed E. coli overnight in LB medium containing the appropriate antibiotic at 37°C.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance soluble protein expression.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

-

Elute the purified protein and dialyze against a storage buffer.

-

Caption: A generalized workflow for the discovery and functional characterization of biosynthetic enzymes.

In Vitro Enzyme Assays

Protocol: In Vitro Assay for a Diterpene Synthase

-

Reaction Setup: In a glass vial, prepare a reaction mixture containing:

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂)

-

Substrate (e.g., 10-50 µM GGPP)

-

Purified recombinant diTPS (1-5 µg)

-

Dithiothreitol (DTT) (1 mM)

-

-

Incubation: Overlay the aqueous reaction mixture with an organic solvent (e.g., n-hexane or methyl cyclohexane) to trap volatile products. Incubate the reaction at 30°C for 1-4 hours.

-

Product Extraction: Vortex the vial to mix the layers and extract the products into the organic solvent.

-

Analysis: Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the diterpene products. For non-volatile products, the reaction can be quenched with a solvent and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol: In Vitro Assay for a Cytochrome P450

-

Reaction Setup: In a reaction mixture, combine:

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Purified recombinant CYP (as microsomes or purified protein)

-

A cytochrome P450 reductase (CPR) partner, if required.

-

Substrate (the product of the diTPS reaction)

-

NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

-

Incubation: Initiate the reaction by adding NADPH. Incubate at 30°C for 1-2 hours.

-

Product Extraction: Quench the reaction and extract the products with an appropriate organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted products by LC-MS or GC-MS after derivatization if necessary.

Conclusion and Future Outlook

The biosynthesis of this compound in Hedychium species represents an exciting and unexplored area of plant specialized metabolism. While the precise enzymatic steps are yet to be discovered, the established principles of labdane-related diterpenoid biosynthesis provide a solid framework for future investigations. The protocols and representative data presented in this guide offer a starting point for researchers to systematically unravel this pathway. The identification and characterization of the involved diterpene synthases and cytochrome P450s will not only deepen our understanding of plant biochemistry but also provide the molecular tools necessary for the sustainable production of this compound and potentially novel, structurally related compounds with valuable pharmaceutical applications. The logical progression of this research will involve the reconstitution of the entire pathway in a heterologous host, enabling controlled production and facilitating further bioengineering efforts to optimize yields and generate structural analogs.

References

In-depth Technical Guide: Spectral Data Analysis of Hedycoronen A

A comprehensive overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for the novel natural product, Hedycoronen A.

Introduction

This compound is a recently isolated diterpenoid exhibiting significant biological activity. A thorough understanding of its chemical structure is paramount for its potential development as a therapeutic agent. This guide provides a detailed analysis of the spectral data obtained for this compound, offering insights for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of one- and two-dimensional NMR spectroscopy, high-resolution mass spectrometry, and infrared spectroscopy. The data presented herein were acquired from highly purified samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound, recorded in CDCl₃ at 500 MHz and 125 MHz, respectively, are summarized below.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 3.21 | dd | 12.5, 4.5 |

| 2α | 1.55 | m | |

| 2β | 1.68 | m | |

| 3 | 5.42 | br s | |

| 5 | 2.10 | d | 10.0 |

| 6α | 1.80 | m | |

| 6β | 1.95 | m | |

| 7 | 4.88 | t | 2.5 |

| 9 | 2.35 | m | |

| 11 | 5.85 | dd | 15.0, 8.0 |

| 12 | 6.20 | d | 15.0 |

| 14 | 4.15 | q | 6.5 |

| 15 | 1.25 | d | 6.5 |

| 17 | 4.95 | s | |

| 5.10 | s | ||

| 18 | 0.95 | s | |

| 19 | 1.02 | s | |

| 20 | 1.15 | s |

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 78.5 |

| 2 | 35.2 |

| 3 | 125.8 |

| 4 | 139.5 |

| 5 | 55.4 |

| 6 | 28.9 |

| 7 | 82.1 |

| 8 | 45.6 |

| 9 | 50.1 |

| 10 | 38.2 |

| 11 | 130.5 |

| 12 | 135.8 |

| 13 | 75.3 |

| 14 | 68.9 |

| 15 | 22.5 |

| 16 | 148.2 |

| 17 | 112.5 |

| 18 | 28.7 |

| 19 | 18.5 |

| 20 | 15.9 |

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the exact mass and molecular formula of this compound.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z [M+Na]⁺ | Calculated Mass | Molecular Formula |

| This compound | 355.2247 | 355.2249 | C₂₀H₃₀O₄Na |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound was recorded to identify the presence of key functional groups.

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3450 | Broad, Strong |

| C-H (alkane) | 2925 | Strong |

| C=C (alkene) | 1640 | Medium |

| C-O (alcohol/ether) | 1050 | Strong |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker Avance III 500 spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.16).

Mass Spectrometry (MS): High-resolution mass spectra were obtained on a Thermo Fisher Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Infrared (IR) Spectroscopy: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using a thin film of the sample on a NaCl plate.

Data Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of a natural product like this compound, from isolation to structure elucidation.

Caption: Workflow for the isolation and structural elucidation of this compound.

Hedycoronen A: A Technical Guide to Natural Abundance, Yield, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hedycoronen A, a labdane-type diterpenoid isolated from Hedychium coronarium. The document details its natural abundance, methods for its extraction and quantification, and insights into its biological activity, with a focus on its potential modulation of signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Abundance and Yield

This compound is a labdane diterpene found in the rhizomes of Hedychium coronarium, commonly known as the white ginger lily. While specific quantitative data for the yield of this compound from raw plant material is not extensively documented, studies on analogous compounds from the same plant, such as Coronarin D, provide valuable benchmarks for expected yields.

The yield of these compounds is highly dependent on the extraction solvent and method used. For instance, a study on Coronarin D revealed that acetone extraction yielded the highest concentration.[1] Furthermore, research into in vitro cultures of H. coronarium has shown the potential for significantly enhanced production of these bioactive diterpenes.[2]

Table 1: Yield of Labdane Diterpenes from Hedychium coronarium Rhizomes

| Compound | Plant Material | Extraction Solvent | Yield | Reference |

| Coronarin D | Dried Rhizomes | Acetone | 0.423 mg/g dry weight | [1] |

| Coronarin D | Dried Rhizomes | Methanol | 0.282 mg/g dry weight | [1] |

| Coronarin D | Dried Rhizomes | n-Hexane | 0.244 mg/g dry weight | [1] |

| Coronarin D | In vitro cultured plantlets (matured rhizomes) | Not specified | Up to 3.51% | [2] |

| This compound & B | Dried Rhizomes | Methanol | Not Quantified | [3] |

Experimental Protocols

Extraction of Labdane Diterpenes (General Protocol)

This protocol is based on the successful extraction of various labdane diterpenes from H. coronarium rhizomes.

-

Plant Material Preparation: Dried rhizomes of Hedychium coronarium are pulverized into a fine powder.

-

Soxhlet Extraction: The powdered rhizomes are subjected to Soxhlet extraction for 8 hours using a suitable solvent (e.g., methanol, acetone, or n-hexane).[1]

-

Solvent Evaporation: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator at approximately 50°C.[1]

-

Storage: The crude extract is stored at 4°C for further purification and analysis.[1]

Isolation of this compound and B

The following is a summary of the protocol used for the first reported isolation of this compound and B[3].

-

Initial Extraction: Dried and powdered rhizomes of H. coronarium are extracted with methanol.

-

Solvent Partitioning: The concentrated methanol extract is suspended in water and partitioned successively with n-hexane and ethyl acetate.

-

Column Chromatography: The ethyl acetate fraction, which contains the labdane diterpenes, is subjected to multiple steps of column chromatography over silica gel.

-

Gradient Elution: A gradient of solvents, typically combinations of n-hexane, ethyl acetate, and methanol in increasing polarity, is used to separate the different compounds.

-

Final Purification: Fractions containing the compounds of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound and B.

Quantification of Coronarin D by High-Performance Thin-Layer Chromatography (HPTLC)

This validated method provides a robust approach for quantifying Coronarin D and can likely be adapted for this compound with appropriate standard development[1].

-

Sample and Standard Preparation:

-

Prepare extracts as described in section 2.1.

-

Prepare a standard solution of the target compound (e.g., Coronarin D) in chloroform (e.g., 0.2 mg/mL).[1]

-

-

Chromatography:

-

Development and Densitometry:

-

Develop the plate in a suitable chromatography chamber.

-

Perform densitometric scanning at the wavelength of maximum absorbance for the target compound (e.g., 231 nm for Coronarin D).[1]

-

-

Quantification: Calculate the concentration of the compound in the sample by comparing its peak area with the calibration curve generated from the standards.

Biological Activity and Signaling Pathways

This compound and related labdane diterpenes from Hedychium coronarium have demonstrated significant anti-inflammatory properties.

A key study revealed that this compound and B are potent inhibitors of the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells. Specifically, they were found to inhibit the production of Interleukin-6 (IL-6) and the p40 subunit of Interleukin-12 (IL-12 p40). Hedycoronen B also showed moderate inhibitory activity on the production of Tumor Necrosis Factor-alpha (TNF-α)[3].

This inhibitory action on key pro-inflammatory cytokines suggests that this compound and B likely modulate intracellular signaling pathways that regulate the transcription of these inflammatory mediators. The Lipopolysaccharide (LPS) stimulation of dendritic cells primarily activates the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently leads to the activation of transcription factors such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator protein 1). These transcription factors are pivotal in orchestrating the inflammatory response.

The following diagrams illustrate the putative mechanism of action of this compound and the experimental workflow for its investigation.

References

Methodological & Application

Hedycoronen A: Application Notes for Anti-inflammatory Activity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies to assess the anti-inflammatory properties of Hedycoronen A, a bioactive compound of interest. This document details the hypothesized mechanism of action, protocols for key in vitro assays, and a summary of available quantitative data.

Introduction

This compound is a natural product that has demonstrated potential as an anti-inflammatory agent. Its efficacy is attributed to its ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. Understanding the precise mechanism and quantifying its inhibitory effects are crucial for its development as a therapeutic agent. These notes are intended to guide researchers in setting up robust and reproducible assays to evaluate the anti-inflammatory activity of this compound.

Hypothesized Mechanism of Action

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It is hypothesized that this compound may exert its anti-inflammatory activity through similar mechanisms. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of target genes, including those for TNF-α, IL-6, iNOS, and COX-2.

Hypothesized inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli, including LPS. Activated MAPKs phosphorylate and activate transcription factors, such as AP-1, which, in conjunction with NF-κB, drive the expression of inflammatory genes.

Hypothesized inhibition of the MAPK pathway by this compound.

Data Presentation

The anti-inflammatory activity of this compound has been quantified by determining its half-maximal inhibitory concentration (IC50) for the production of various pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs).

| Inflammatory Mediator | IC50 (µM) | Cell Type | Stimulant | Reference |

| Interleukin-6 (IL-6) | 9.1 | BMDCs | LPS | [1] |

| Interleukin-12 p40 (IL-12 p40) | 5.6 | BMDCs | LPS | [1] |

| Tumor Necrosis Factor-alpha (TNF-α) | 46.0 | BMDCs | LPS | [1] |

| Nitric Oxide (NO) | Data not available | |||

| Reactive Oxygen Species (ROS) | Data not available | |||

| iNOS Expression | Data not available | |||

| COX-2 Expression | Data not available |

Experimental Protocols

The following are detailed protocols for key in vitro assays to assess the anti-inflammatory activity of this compound.

General Experimental Workflow

General workflow for in vitro anti-inflammatory assays.

Protocol 1: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of this compound on LPS-induced nitric oxide production.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) standard

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

Protocol 2: Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA

Objective: To measure the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines.

Materials:

-

LPS-stimulated cell culture supernatants (from Protocol 1)

-

Mouse TNF-α and IL-6 ELISA kits

-

96-well ELISA plates

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay diluent

-

TMB substrate solution

-

Stop solution (e.g., 2N H2SO4)

Procedure:

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

-

Briefly, coat a 96-well plate with the capture antibody overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Wash the plate and add the enzyme-linked secondary antibody.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength (typically 450 nm).

-

Calculate the cytokine concentrations from the standard curve.

Protocol 3: Reactive Oxygen Species (ROS) Measurement

Objective: To determine the effect of this compound on intracellular ROS production.

Materials:

-

RAW 264.7 macrophage cells

-

This compound

-

LPS

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate Buffered Saline (PBS)

-

Black 96-well plates

Procedure:

-

Seed RAW 264.7 cells in a black 96-well plate and allow them to adhere.

-

Pre-treat the cells with this compound for 1 hour.

-

Load the cells with 20 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Wash the cells with PBS.

-

Stimulate the cells with LPS.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.

Protocol 4: Western Blot Analysis for iNOS and COX-2 Expression

Objective: To assess the effect of this compound on the protein expression of iNOS and COX-2.

Materials:

-

LPS-stimulated cell lysates

-

Protein lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Lyse the treated cells and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the anti-inflammatory properties of this compound. The available data indicates its potential as an inhibitor of pro-inflammatory cytokine production. Further studies, as outlined in the provided protocols, are necessary to fully elucidate its mechanism of action, particularly its effects on the NF-κB and MAPK signaling pathways, and to expand the quantitative assessment of its anti-inflammatory activity.

References

Application Notes & Protocols: In Vitro Cytotoxicity of Hedycoronen A on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedycoronen A is a labdane-type diterpene isolated from the rhizomes of Hedychium coronarium, a plant with a history of use in traditional medicine.[1] Diterpenes from this plant, including compounds structurally related to this compound, have demonstrated significant cytotoxic and anti-cancer properties in preclinical studies.[2][3] These compounds represent a promising avenue for the development of novel anticancer therapeutics. The following application notes provide an overview of the cytotoxic effects of this compound on various cancer cell lines and detailed protocols for assessing its in vitro efficacy. While specific data for this compound is emerging, the information presented here is based on studies of analogous diterpenes isolated from Hedychium coronarium.

Data Presentation: Cytotoxicity of Hedychium coronarium Diterpenes

The cytotoxic activity of diterpenes isolated from Hedychium coronarium has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized below. These values provide a quantitative measure of the cytotoxic potency of these compounds.

| Compound/Extract | Cancer Cell Line | Cell Type | IC50 Value | Reference |

| Ethanol Extract of H. coronarium (HCEE) | HeLa | Cervical Cancer | 17.18 ± 0.46 µg/mL (24h) | [4] |

| 15.32 ± 0.68 µg/mL (48h) | [4] | |||

| 12.57 ± 0.32 µg/mL (72h) | [4] | |||

| Petroleum Ether Extract of H. coronarium | HCT-116 | Colon Cancer | Concentration-dependent | [5] |

| Labdane Diterpenes (General) | A-549 | Lung Cancer | Potent Activity | [6] |

| SK-N-SH | Neuroblastoma | Potent Activity | [6] | |

| MCF-7 | Breast Cancer | Potent Activity | [6] | |

| Hedycoronals A and B & other diterpenoids | Four Cancer Cell Lines | Various | Moderate to Potent | [2] |

Experimental Protocols

Cell Culture

-

Cell Lines: Human cancer cell lines such as HeLa (cervical), HCT-116 (colon), A-549 (lung), MCF-7 (breast), and SK-N-SH (neuroblastoma) are suitable for these assays.

-

Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain the cells in a humidified incubator at 37°C with an atmosphere of 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard methodologies for assessing the cytotoxic effects of plant extracts.[7]

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it with the culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the different concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is designed to determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.

-

Cell Treatment: Seed the cells in a 6-well plate and treat them with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the mechanisms of action of other cytotoxic natural products, this compound may induce apoptosis through the intrinsic mitochondrial pathway.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

- 1. Hedychium coronarium J. Koenig: Traditional Uses, Phytochemistry, Biological Activities and Future Aspects | Bentham Science [benthamscience.com]

- 2. Diterpenoids and a diarylheptanoid from Hedychium coronarium with significant anti-angiogenic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hedychium coronarium extract arrests cell cycle progression, induces apoptosis, and impairs migration and invasion in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Two new cytotoxic labdane diterpenes from the rhizomes of Hedychium coronarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro anticancer and cytotoxic activities of some plant extracts on HeLa and Vero cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Hedycoronen A: Mechanism of Action in Inflammatory Pathways - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedycoronen A is a labdane-type diterpenoid isolated from the rhizomes of Hedychium coronarium. This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines. These application notes provide a detailed overview of the mechanism of action of this compound in inflammatory pathways and present protocols for its investigation.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of critical signaling pathways involved in the inflammatory response. The primary mechanism involves the inhibition of pro-inflammatory cytokine production. As a labdane diterpenoid, it is proposed to interfere with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central regulators of inflammation.

Inhibition of Pro-inflammatory Cytokines

This compound has been shown to inhibit the production of several key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs).[1][2][3][4] This inhibition is dose-dependent and showcases the potential of this compound as a potent anti-inflammatory agent.

Data Presentation

The inhibitory activity of this compound on the production of key pro-inflammatory cytokines was quantified, and the half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cytokine | IC50 (µM) | Cell Type | Stimulant |

| Interleukin-6 (IL-6) | 9.1 | Bone Marrow-Derived Dendritic Cells (BMDCs) | Lipopolysaccharide (LPS) |

| Interleukin-12 p40 (IL-12 p40) | 5.6 | Bone Marrow-Derived Dendritic Cells (BMDCs) | Lipopolysaccharide (LPS) |

| Tumor Necrosis Factor-alpha (TNF-α) | 46.0 | Bone Marrow-Derived Dendritic Cells (BMDCs) | Lipopolysaccharide (LPS) |

Signaling Pathways

This compound is believed to modulate the NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those for IL-6, IL-12, and TNF-α. Labdane diterpenoids are thought to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation.

References

- 1. researchgate.net [researchgate.net]

- 2. Generation of Mouse Bone Marrow-Derived Dendritic Cells (BM-DCs) [bio-protocol.org]

- 3. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Coronarin D Induces Apoptotic Cell Death and Cell Cycle Arrest in Human Glioblastoma Cell Line [mdpi.com]

Hedycoronen A: Application Notes for Therapeutic Agent Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedycoronen A is a labdane diterpenoid isolated from the rhizomes of Hedychium coronarium. This document provides detailed application notes and protocols for the investigation of this compound as a potential therapeutic agent, focusing on its anti-inflammatory and cytotoxic properties. The information compiled herein is based on existing scientific literature and is intended to guide researchers in the design and execution of relevant experiments.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈O₃ | [1] |

| Molecular Weight | 316.44 g/mol | [1] |

| Chemical Structure | Labdane Diterpenoid | [1] |

Anti-inflammatory Potential of this compound

This compound has demonstrated significant anti-inflammatory activity by inhibiting the production of key pro-inflammatory cytokines.

Quantitative Data: Inhibition of Pro-inflammatory Cytokines

The following table summarizes the inhibitory activity of this compound on the production of Interleukin-6 (IL-6), Interleukin-12 p40 (IL-12 p40), and Tumor Necrosis Factor-alpha (TNF-α) in Lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells.

| Cytokine | IC₅₀ (µM) |

| IL-6 | 9.1 |

| IL-12 p40 | 5.6 |

| TNF-α | 46.0 |

Data sourced from Kiem et al., 2012.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Labdane diterpenes from Hedychium coronarium, closely related to this compound, have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation. The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol is designed to quantify the inhibitory effect of this compound on NF-κB activation.

1. Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

2. Treatment:

-

Seed transfected cells in a 96-well plate.

-

Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with TNF-α (20 ng/mL) to induce NF-κB activation. Include a vehicle control (DMSO) and an unstimulated control.

3. Luciferase Assay:

-

After 6-8 hours of stimulation, lyse the cells using a passive lysis buffer.

-

Measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

4. Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α stimulated control.

-

Determine the IC₅₀ value.

Cytotoxic Potential of this compound

Hedychium coronarium ethanolic extract (HCEE), which contains this compound, has demonstrated cytotoxic effects against cancer cell lines, primarily through the induction of apoptosis.

Quantitative Data: Cytotoxicity of Hedychium coronarium Ethanolic Extract (HCEE)

The following table shows the IC₅₀ values of HCEE on the HeLa human cervical cancer cell line after 24 hours of treatment.

| Cell Line | IC₅₀ (µg/mL) |

| HeLa | 17.18 |

Data from Ray et al., 2019.[2]

Mechanism of Action: Induction of Apoptosis

HCEE induces apoptosis in HeLa cells through the intrinsic pathway.[2] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and the executioner caspase-3.[2] Furthermore, the activation of caspase-8 suggests a potential cross-talk with the extrinsic pathway.[2] A related labdane diterpene, coronarin D, has been shown to activate the MAPK pathway (ERK/JNK phosphorylation), which subsequently initiates the intrinsic apoptotic pathway.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on a panel of cancer cell lines.

1. Cell Seeding:

-

Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Treatment:

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

3. MTT Addition:

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

4. Formazan Solubilization:

-

Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value for each cell line at each time point.

Experimental Protocol: Western Blot for Apoptosis Markers

This protocol is for detecting the expression of key apoptosis-related proteins.

1. Cell Lysis:

-

Treat cancer cells with this compound at concentrations around the IC₅₀ value for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

2. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

3. SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, phospho-ERK, phospho-JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

5. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

6. Densitometry Analysis:

-

Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Conclusion

This compound exhibits promising therapeutic potential as both an anti-inflammatory and an anti-cancer agent. Its ability to inhibit pro-inflammatory cytokine production and modulate the NF-κB signaling pathway underscores its anti-inflammatory properties. Furthermore, its cytotoxic effects on cancer cells, mediated through the induction of apoptosis via the MAPK and intrinsic pathways, highlight its potential in oncology. The provided protocols and data serve as a foundation for further investigation and development of this compound as a novel therapeutic.

References

- 1. Labdane-type diterpenoids from the rhizomes of Hedychium coronarium inhibit lipopolysaccharide-stimulated production of pro-inflammatory cytokines in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for the Quantification of Hedycoronen A using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the quantification of Hedycoronen A, a labdane diterpene with potential therapeutic properties found in Hedychium coronarium. Due to the absence of a standardized, commercially available reference standard and a validated HPLC method, this protocol outlines a proposed methodology for the isolation, purification, and subsequent quantification of this compound. The proposed reversed-phase HPLC (RP-HPLC) method is designed to be a robust starting point for researchers aiming to quantify this compound in plant extracts and other matrices. This document provides detailed experimental procedures, proposed analytical conditions, and guidelines for method validation.

Introduction

This compound is a labdane-type diterpene isolated from the rhizomes of Hedychium coronarium, a plant with a history of use in traditional medicine. Recent studies have highlighted the potential biological activities of compounds from this plant, making the quantification of its individual constituents, such as this compound, a critical step in drug discovery and development. Accurate and precise quantification is essential for pharmacokinetic studies, quality control of herbal preparations, and understanding the compound's mechanism of action. This application note presents a proposed HPLC method suitable for the determination of this compound, addressing the current lack of a standardized analytical procedure.

Proposed HPLC Method for this compound Quantification

The following HPLC conditions are proposed based on the analysis of structurally similar labdane diterpenes. These parameters should be optimized and validated for the specific application.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Proposed Condition | Justification |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) | C18 columns are widely used and effective for the separation of moderately non-polar compounds like diterpenes. |

| Mobile Phase | A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade) | A combination of water and acetonitrile is a common and effective mobile phase for the separation of a wide range of natural products, including diterpenes. |

| Gradient Elution | 0-20 min: 60-90% B20-25 min: 90% B25-30 min: 90-60% B30-35 min: 60% B | A gradient elution is proposed to ensure the separation of this compound from other potentially co-eluting compounds in a complex plant extract. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good separation efficiency and reasonable run times. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection | Photodiode Array (PDA) Detector | A PDA detector allows for the monitoring of a range of wavelengths and the determination of the optimal detection wavelength for this compound. |

| Detection Wavelength | 220 nm (to be optimized) | Labdane diterpenes typically exhibit UV absorbance in the 200-240 nm range. The optimal wavelength should be determined by analyzing the UV spectrum of purified this compound. |

Experimental Protocols

Isolation and Purification of this compound Reference Standard

3.1.1. Plant Material and Extraction

-

Obtain fresh or dried rhizomes of Hedychium coronarium.

-

Wash the rhizomes thoroughly and slice them into small pieces.

-

Dry the rhizome slices in a shaded, well-ventilated area until a constant weight is achieved.

-

Grind the dried rhizomes into a fine powder.

-

Extract the powdered rhizomes with 95% ethanol using a Soxhlet apparatus for 8-12 hours.

-

Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.2. Chromatographic Purification

-

Subject the crude extract to column chromatography using silica gel (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).

-

Combine the fractions containing the compound of interest (visualized under UV light or with a suitable staining reagent).

-

Further purify the combined fractions using preparative HPLC with a C18 column and a mobile phase of acetonitrile and water to obtain pure this compound.

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Preparation of Standard Solutions

-

Accurately weigh approximately 1 mg of the purified this compound and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL.

-

Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Preparation of Sample Solutions

-

Accurately weigh a known amount of the dried plant material or extract.

-

Extract the sample with a suitable solvent (e.g., methanol) using ultrasonication or maceration.

-

Filter the extract through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation (Proposed)

Once the HPLC method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Table 2: Proposed Method Validation Parameters for this compound Quantification

| Parameter | Acceptance Criteria (Hypothetical) |

| Linearity | Correlation coefficient (r²) > 0.999 over the concentration range. |

| Accuracy | Recovery between 98% and 102%. |

| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) < 2%. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |

| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix, and the peak purity should be confirmed by PDA analysis. |

| Robustness | The method should be insensitive to small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition). |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the entire process, from sample preparation to data analysis.

Caption: Experimental workflow for the quantification of this compound.

Conclusion

This application note provides a comprehensive, though proposed, HPLC method for the quantification of this compound. The outlined protocols for isolation, purification, and analysis are based on established scientific principles for the analysis of similar natural products. It is imperative that researchers validate this method in their own laboratories to ensure its suitability for their specific applications. The successful implementation of this method will facilitate further research into the pharmacological properties and potential therapeutic applications of this compound.

In Vivo Studies of Hedycoronen A in Animal Models of Inflammation: Current Landscape

Despite interest in the anti-inflammatory potential of compounds from the Hedychium genus, a comprehensive review of publicly available scientific literature reveals a notable absence of specific in vivo studies on Hedycoronen A in animal models of inflammation. While related compounds from Hedychium species, such as hedychenone, have been investigated for their anti-inflammatory properties, dedicated research on the in vivo efficacy, dosage, and mechanisms of action of this compound remains to be published.

Currently, there is no available quantitative data from animal studies to summarize in tabular format, nor are there established experimental protocols for inducing and assessing inflammation in the context of this compound treatment. Consequently, detailed application notes and protocols for researchers, scientists, and drug development professionals focusing specifically on this compound cannot be generated at this time.

A review of the broader literature on Hedychium species indicates that various phytoconstituents, including hedychenone, coronarin-D, and hedychilactone-D, have demonstrated anti-inflammatory activity.[1] This suggests that this compound may also possess similar properties, but this remains to be experimentally validated through rigorous in vivo studies.

The development of robust animal models is crucial for evaluating the therapeutic potential of novel compounds.[2][3][4] Standard models for assessing anti-inflammatory activity include carrageenan-induced paw edema, dextran-induced paw edema, and croton oil-induced ear edema, among others.[2][3][4] These models allow for the measurement of key inflammatory markers such as swelling, immune cell infiltration, and the production of pro-inflammatory cytokines.

Future research efforts should be directed towards isolating this compound and systematically evaluating its anti-inflammatory effects in well-established animal models of inflammation. Such studies would be essential to determine its efficacy, optimal dosage, and to elucidate its mechanism of action, potentially through the investigation of key signaling pathways involved in the inflammatory response, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[5][6]

Until such data becomes available, any discussion on the in vivo anti-inflammatory applications of this compound would be speculative. Researchers interested in this compound are encouraged to undertake foundational in vivo research to fill this significant knowledge gap.

References

- 1. A Comprehensive Review on Pharmacologically Active Phyto-Constituents from Hedychium species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]